Product packaging for 1H-Pyrimido[4,5-f][1,3,5]triazepine(Cat. No.:CAS No. 59284-60-5)

1H-Pyrimido[4,5-f][1,3,5]triazepine

Cat. No.: B13800915
CAS No.: 59284-60-5
M. Wt: 147.14 g/mol
InChI Key: HOEYUETYUHVSII-UHFFFAOYSA-N
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Description

1H-Pyrimido[4,5-f][1,3,5]triazepine (CAS Registry Number: 59284-60-5) is a nitrogen-rich, fused heterocyclic compound with the molecular formula C6H5N5 and a molecular weight of 147.14 g/mol . This structure belongs to the class of 1,3,5-triazepines, seven-membered rings known for their significant and diverse pharmacological activities . Derivatives of this class have been extensively investigated for their potential as anticancer agents, antivirals, and psychotropic substances, making the core triazepine scaffold a valuable template in medicinal chemistry and drug discovery . The pyrimido-annelated structure is of particular interest in the synthesis of novel heterocyclic libraries for biological screening . Recent scientific studies on analogous pyrimido-fused triazepines and related structures have demonstrated promising anticancer activities in vitro, highlighting their potential in developing new chemotherapeutic agents . This product is intended for research purposes only, specifically for use in chemical synthesis, pharmaceutical development, and biochemical screening. It is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N5 B13800915 1H-Pyrimido[4,5-f][1,3,5]triazepine CAS No. 59284-60-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59284-60-5

Molecular Formula

C6H5N5

Molecular Weight

147.14 g/mol

IUPAC Name

1H-pyrimido[4,5-f][1,3,5]triazepine

InChI

InChI=1S/C6H5N5/c1-5-6(10-2-7-1)11-4-8-3-9-5/h1-4H,(H,7,8,9,10,11)

InChI Key

HOEYUETYUHVSII-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N1)N=CN=CN2

Origin of Product

United States

Synthetic Strategies for 1h Pyrimido 4,5 F 1 2 3 Triazepines and Their Analogues

Classical Multi-Step Synthetic Routes

Traditional synthetic methods for constructing the pyrimido[4,5-f] nih.govnih.govtriazepine ring system often rely on well-established multi-step reactions. These routes typically involve the sequential formation of the pyrimidine (B1678525) and triazepine rings through condensation, cycloaddition, and ring transformation reactions.

Condensation Reactions in Pyrimido[4,5-f]benchchem.comnih.govnih.govtriazepine Ring Formation

Condensation reactions are a cornerstone in the synthesis of fused heterocyclic systems, including pyrimido[4,5-f] nih.govnih.govtriazepines. These reactions typically involve the formation of a new ring by joining two or more molecules with the elimination of a small molecule, such as water or an alcohol.

A common strategy involves the use of a suitably substituted pyrimidine derivative as a scaffold upon which the triazepine ring is constructed. For instance, the reaction of a 5-aminopyrimidine (B1217817) derivative with a bifunctional electrophile can lead to the formation of the seven-membered triazepine ring. The specific nature of the starting materials and reaction conditions can be tailored to introduce various substituents on the final heterocyclic system. nih.govresearchgate.netresearchgate.net

One illustrative example is the synthesis of novel tricyclic pyrimido[4,5-b] nih.govbenzothiazepines, which are structurally related to the target scaffold. This synthesis was achieved from 5-amino-4,6-bis(arylthio)pyrimidines and carboxylic acids through Bischler-Napieralski-type reactions. researchgate.net Although this example leads to a thiazepine, the underlying principle of using a substituted aminopyrimidine as a key intermediate is applicable to the synthesis of triazepines.

Another relevant approach involves the cyclocondensation of 5-amino-6-methylpyrimidine-4-thiols with 2-chloroquinoline-3-carbaldehydes to form a novel pyrimido[4′,5′:2,3] nih.govthiazepino[7,6-b]quinoline ring system. researchgate.net This highlights the versatility of aminopyrimidine derivatives in constructing fused heterocyclic systems through condensation reactions.

Furthermore, the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives has been achieved through the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary amines and aldehydes. researchgate.net This demonstrates the utility of aminouracil derivatives as precursors for fused pyrimidine systems.

The following table summarizes representative condensation reactions leading to related fused pyrimidine systems.

Starting MaterialsReagentsProductReference
5-Amino-4,6-bis(arylthio)pyrimidines, Carboxylic acids-Pyrimido[4,5-b] nih.govbenzothiazepines researchgate.net
5-Amino-6-methylpyrimidine-4-thiols, 2-Chloroquinoline-3-carbaldehydesK2CO3, DMFPyrimido[4′,5′:2,3] nih.govthiazepino[7,6-b]quinolines researchgate.net
6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, Primary amines, Aldehydes-Pyrimido[4,5-d]pyrimidines researchgate.net

Cycloaddition Approaches to the Pyrimido[4,5-f]benchchem.comnih.govnih.govtriazepine Scaffold

Cycloaddition reactions provide a powerful and atom-economical method for the construction of cyclic and heterocyclic compounds. In the context of pyrimido[4,5-f] nih.govnih.govtriazepine synthesis, these reactions can be employed to form either the pyrimidine or the triazepine ring, or even both in a tandem process.

A notable example is the [4+3] cycloaddition reaction of in situ generated aza-o-quinone methides with C,N-cyclic azomethine imines, which has been utilized for the synthesis of 1,2,4-triazepine derivatives. researchgate.net This approach offers a route to the triazepine core with a wide substrate scope and good functional group tolerance under mild conditions. researchgate.net

Another relevant strategy involves the [3+2] cycloaddition of azomethine ylides. This method has been successfully applied to the single-step formation of complex tetracyclic fused scaffolds, including pyrrolidine-fused azepinoindoles. nih.gov While not directly yielding a pyrimido[4,5-f] nih.govnih.govtriazepine, this demonstrates the potential of cycloaddition reactions in constructing complex fused systems containing a seven-membered ring. The reaction tolerates various amino acids and substituted indoles, offering a pathway to structurally diverse molecules. nih.gov

Furthermore, the synthesis of spirooxindole hybrids engrafted with an imidazo[2,1-b]thiazole (B1210989) core has been achieved via a [3+2] cycloaddition reaction approach. mdpi.com This highlights the versatility of this type of reaction in creating complex heterocyclic architectures.

The following table provides examples of cycloaddition reactions used in the synthesis of related heterocyclic systems.

Reaction TypeReactantsProductReference
[4+3] CycloadditionAza-o-quinone methides, C,N-Cyclic azomethine imines1,2,4-Triazepine derivatives researchgate.net
[3+2] CycloadditionAzomethine ylides, Indole derivativesPyrrolidine-fused azepinoindoles nih.gov
[3+2] CycloadditionAzomethine ylide, Ethylene derivative of imidazo[2,1-b]thiazoleSpirooxindole grafted imidazo[2,1-b]thiazole mdpi.com

Ring Transformation Methodologies for Pyrimido[4,5-f]benchchem.comnih.govnih.govtriazepines

Ring transformation is a synthetic strategy where one heterocyclic ring is converted into another. This can be a powerful tool for accessing novel heterocyclic scaffolds that may be difficult to synthesize directly. For the synthesis of pyrimido[4,5-f] nih.govnih.govtriazepines, a pre-existing heterocyclic ring can be chemically modified and rearranged to form the desired triazepine ring fused to a pyrimidine.

While specific examples of ring transformations leading directly to the 1H-pyrimido[4,5-f] nih.govnih.govtriazepine system are not abundant in the provided search results, the general principle can be inferred from related syntheses. For instance, the transformation of enaminouracil has been utilized for the facile construction of substituted pyrimido[4,5-d]pyrimidones. researchgate.net This demonstrates the potential of using a pyrimidine-based starting material and inducing a ring closure to form a fused system.

Another relevant example is the photochemical transformation of 3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidines into 9H-pyrimido[4,5-b]indoles. scilit.com This illustrates a ring contraction and rearrangement process to form a new fused heterocyclic system. Although the product is not a triazepine, it showcases the feasibility of ring transformation strategies in this area of chemistry.

Modern and Sustainable Synthetic Methodologies

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. Microwave-assisted and ultrasound-assisted synthesis have emerged as powerful tools in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.

Microwave-Assisted Synthesis of Pyrimido[4,5-f]benchchem.comnih.govnih.govtriazepines

Microwave irradiation has been widely adopted in organic synthesis to accelerate a variety of reactions. The direct interaction of microwaves with the polar molecules in a reaction mixture leads to rapid and uniform heating, which can significantly enhance reaction rates.

Several studies have reported the use of microwave assistance in the synthesis of fused pyrimidine derivatives. For example, a novel, green, and efficient microwave-assisted synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids was developed using a one-step, multi-component reaction. nih.govnih.gov This method offers a simple, high-yield, and environmentally friendly approach. nih.govnih.gov

Furthermore, microwave-assisted synthesis has been successfully employed for the preparation of pyrazolo[1,5-a] nih.govnih.govtriazines. mdpi.com This one-pot sequential approach, combining efficient microwave heating with sequential reactions, avoids the tedious work-up and purification of intermediates, leading to a more sustainable process. mdpi.com The synthesis of novel imidazo- and pyrimidopyrido[4',3':4,5]thieno[2,3-d]pyrimidines has also been achieved using microwave-assisted synthesis on solid supports. znaturforsch.com

The following table summarizes examples of microwave-assisted syntheses of related heterocyclic compounds.

ProductReaction TypeKey FeaturesReference
Pyridinyl-1,3,5-triazine-2,4-diamine hybridsOne-pot, multi-component reactionGreen, high-yield, neat conditions nih.govnih.gov
Pyrazolo[1,5-a] nih.govnih.govtriazinesSequential one-pot synthesisHigh yields, reduced reaction times mdpi.com
Imidazo- and pyrimidopyrido[4',3':4,5]thieno[2,3-d]pyrimidinesSolid-supported synthesisEnhanced selectivity, improved reaction rates znaturforsch.com

Ultrasound-Assisted Synthetic Protocols for Pyrimido[4,5-f]benchchem.comnih.govnih.govtriazepines

Ultrasound irradiation is another green chemistry technique that utilizes the energy of sound waves to promote chemical reactions. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, leading to enhanced reaction rates and yields. nih.gov

Ultrasound has been shown to be a powerful tool in the synthesis of pyrimidines and their fused derivatives. nih.gov For instance, the ultrasound-assisted synthesis of pyrimido[4,5-b]quinolindione derivatives via a multicomponent reaction has been reported. researchgate.net This method offers experimental simplicity, good yields without the need for metallic catalysts, and control of hazardous material release. researchgate.net

Furthermore, a facile sonochemical one-pot, three-component synthesis of pyrimido[1,2-a]benzimidazoles has been developed. cu.edu.eg The use of ultrasound in this reaction significantly reduced the reaction time from hours to minutes and improved the yields compared to conventional methods. cu.edu.eg The synthesis of N-substituted 1,2,4-triazole-2-thiol derivatives has also been efficiently achieved using ultrasound radiation, resulting in significant yields and accelerated reaction rates. mdpi.com

The following table highlights examples of ultrasound-assisted syntheses of related heterocyclic systems.

ProductReaction TypeKey FeaturesReference
Pyrimido[4,5-b]quinolindione derivativesMulticomponent reactionGood yields, catalyst-free, environmentally friendly researchgate.net
Pyrimido[1,2-a]benzimidazolesOne-pot, three-component synthesisReduced reaction times, improved yields cu.edu.eg
N-substituted 1,2,4-triazole-2-thiol derivativesCoupling reactionSignificant yields, accelerated reaction rates mdpi.com

Solvent-Free and Aqueous Media Syntheses for Pyrimido[4,5-f]nih.govnih.govnih.govtriazepines

In recent years, there has been a significant shift towards the development of environmentally benign synthetic protocols. Solvent-free and aqueous media syntheses have emerged as powerful tools in this regard, often leading to improved yields, shorter reaction times, and simplified work-up procedures.

One notable solvent-free approach involves the one-pot multi-component reaction of various benzaldehydes, dimedone, and 6-amino-1,3-dimethyluracil (B104193) at 90°C to synthesize pyrimido[4,5-b]quinoline derivatives, a related class of fused pyrimidines. nih.gov This method highlights the potential for high-efficiency synthesis without the need for traditional organic solvents. nih.gov Another green and efficient method developed for the synthesis of pyrido-annelated nih.govnih.govmdpi.comtriazepines involves the aza-annulations of 1-amino-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile with different bifunctional reagents under solvent-free conditions. nih.gov This protocol is advantageous due to the absence of a catalyst, fast reaction rates, and high yields. nih.gov

Water has also been effectively utilized as a solvent for the synthesis of pyrimido[4,5-d]pyrimidines, another related heterocyclic system. The reaction of barbituric acid, an aldehyde, and urea (B33335) or thiourea (B124793) in water provides a straightforward, single-step route to these compounds in high yields and purity. researchgate.net

Catalytic Approaches in Pyrimido[4,5-f]nih.govnih.govnih.govtriazepine Synthesis (e.g., Solid Supports)

Catalysis plays a crucial role in modern organic synthesis, enabling reactions that would otherwise be sluggish or unselective. In the context of pyrimido[4,5-f] nih.govnih.govnih.govtriazepine and its analogues, various catalytic systems have been employed to enhance reaction efficiency and facilitate the formation of the desired heterocyclic scaffolds.

A range of catalysts have been reported for the multi-component synthesis of pyrimido[4,5-b]quinolines, including both acidic and basic catalysts. nih.govnih.gov For instance, trityl chloride has been used as a neutral catalyst for the cyclization reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in chloroform. nih.gov DABCO, an inexpensive and basic catalyst, has been utilized for the synthesis of benzyloxy pyrimido[4,5-b]quinoline derivatives under solvent-free conditions. nih.gov

Solid-supported catalysts offer advantages such as ease of separation and reusability. While specific examples for 1H-pyrimido[4,5-f] nih.govnih.govnih.govtriazepine are not prevalent in the provided results, the synthesis of related pyrimido[4,5-d]pyrimidines has been achieved using a novel DABCO-based ionic liquid catalyst, [C4(DABCO-SO3H)2].4ClO4. oiccpress.com This method boasts short reaction times, high yields, and catalyst reusability. oiccpress.com The use of heterogeneous catalysts, such as Mg-Al hydrotalcite, has also been demonstrated in the one-pot synthesis of highly substituted pyridines, a reaction type that shares mechanistic features with the formation of fused pyrimidine systems. researchgate.net

Starting Materials and Precursors in Pyrimido[4,5-f]nih.govnih.govnih.govtriazepine Synthesis

Utilization of Barbituric Acid and its Thio-Analogues as Key Intermediates

Barbituric acid and its thio-analogues are versatile building blocks in heterocyclic synthesis due to their reactive nature. researchgate.netmdpi.com These compounds serve as key intermediates in the formation of a wide array of fused pyrimidine derivatives. Their reactivity at the C-5 position, often following a Knoevenagel condensation with aldehydes to form arylidene derivatives, is a cornerstone of many synthetic routes. researchgate.net

The synthesis of pyrimido[4,5-d]pyrimidines can be achieved through a one-pot reaction involving barbituric acid, an aldehyde, and urea or thiourea in water. researchgate.net Thiobarbituric acid derivatives have also been used in the synthesis of s-triazine hydrazones, which have shown promising biological activities. nih.gov A catalyst- and additive-free, one-pot, three-component reaction at room temperature has been developed for the C-5 dehydrogenative aza-coupling of barbituric and thiobarbituric acids with primary aromatic amines and tert-butyl nitrite (B80452) to produce hydrazones. nih.gov

Starting MaterialReagent(s)Product TypeReference
Barbituric acidAldehyde, Urea/ThioureaPyrimido[4,5-d]pyrimidines researchgate.net
Thiobarbituric acid4,6-disubstituted 1,3,5-triazine-2-hydrazinos-Triazine hydrazone derivatives nih.gov
Barbituric/Thiobarbituric acidPrimary aromatic amines, tert-butyl nitriteBarbituric/2-thiobarbituric acid hydrazones nih.gov
3-Amino-5,6-diphenyl-1,2,4-triazineIsocyanate/Isothiocyanate, Malonate esterBarbituric/Thiobarbituric acid derivatives researchgate.net

Reactions Involving Substituted Pyrimidines and Triazepane Precursors

The construction of the triazepine ring onto a pre-existing substituted pyrimidine is a common and effective strategy. This approach allows for the introduction of diverse functionalities onto the pyrimidine core prior to the annulation of the seven-membered ring.

For instance, the synthesis of novel tricyclic pyrimido[4,5-b] nih.govmdpi.combenzothiazepines, which are structurally related to pyrimido[4,5-f] nih.govnih.govnih.govtriazepines, starts from 5-amino-4,6-bis(arylthio)pyrimidines and carboxylic acids via Bischler–Napieralski-type reactions. x-mol.com Another method for preparing tricyclic 4-chloro-pyrimido[4,5-b] nih.govmdpi.combenzodiazepines involves the intramolecular Friedel-Crafts cyclization of 5-amino-4-(N-substituted)anilino-6-chloropyrimidine. nih.gov

The reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary amines and formaldehyde (B43269) or aromatic aldehydes is a key step in forming pyrimido[4,5-d]pyrimidin-2,4-dione ring systems. researchgate.net Furthermore, 6-hydrazinyluracil is a crucial precursor for synthesizing pyrimido[5,4-e] nih.govnih.govmdpi.comtriazines through condensation with aldehydes, followed by nitrosation and cyclization. nih.gov

Pyrimidine PrecursorReagent(s)Product TypeReference
5-Amino-4,6-bis(arylthio)pyrimidineCarboxylic acidsPyrimido[4,5-b] nih.govmdpi.combenzothiazepines x-mol.com
5-Amino-4-(N-substituted)anilino-6-chloropyrimidineCarboxylic acid or derivatives4-Chloro-pyrimido[4,5-b] nih.govmdpi.combenzodiazepines nih.gov
6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dionePrimary amines, Formaldehyde/AldehydesPyrimido[4,5-d]pyrimidin-2,4-diones researchgate.net
6-HydrazinyluracilAromatic aldehydes, HNO₂Pyrimido[5,4-e] nih.govnih.govmdpi.comtriazines nih.gov

Employment of Aminonitriles and Related Compounds

Aminonitriles are valuable precursors in heterocyclic chemistry, offering a versatile handle for constructing various ring systems. Their ability to participate in cyclization reactions makes them suitable starting materials for the synthesis of fused pyrimidine derivatives.

A notable example is the use of 1-amino-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile as a versatile building block for the green and efficient synthesis of pyrido-annelated nih.govnih.govmdpi.comtriazepines and other nitrogen-rich heterocycles. nih.govresearchgate.net This aminonitrile undergoes aza-annulations with various bifunctional reagents under solvent-free conditions to yield the desired products. nih.govresearchgate.net

The reaction of 2-((2-aminophenyl)amino)methylene)malononitrile, derived from o-phenylenediamine (B120857) and 2-methylenemalononitrile, can lead to the formation of 4-amino-1H-benzo[b] nih.govmdpi.comdiazepine-3-carbonitrile hydrochloride, which can be further converted to other heterocyclic systems. nih.gov

Multi-Component Reactions for Pyrimido[4,5-f]nih.govnih.govnih.govtriazepine Formation

Multi-component reactions (MCRs) have gained prominence in organic synthesis due to their efficiency in building complex molecules in a single step from three or more starting materials. researchgate.net This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and often simplifying purification procedures.

While a specific MCR for the direct synthesis of 1H-pyrimido[4,5-f] nih.govnih.govnih.govtriazepine is not explicitly detailed in the provided search results, the synthesis of related fused pyrimidine systems heavily relies on MCR strategies. For instance, the one-pot synthesis of pyrimido[4,5-b]quinolines from an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil is a classic example of an MCR. nih.govnih.gov

The synthesis of pyrimido[4,5-d]pyrimidine derivatives has also been achieved via an efficient one-pot, environment-friendly reaction of aromatic aldehydes with active methylene (B1212753) compounds like ethyl cyanoacetate (B8463686) or malononitrile (B47326) in the presence of ammonium (B1175870) acetate. researchgate.net Furthermore, the synthesis of novel tricyclic pyrimido[4,5-b] nih.govmdpi.combenzothiazepines can be viewed through the lens of a multi-component approach, involving the reaction of 5-amino-4,6-bis(arylthio)pyrimidines with carboxylic acids. x-mol.com The development of MCRs for the direct synthesis of the 1H-pyrimido[4,5-f] nih.govnih.govnih.govtriazepine core remains a promising area for future research.

Mechanistic Investigations of Pyrimido[4,5-f]nih.govnih.govlibretexts.orgtriazepine Formation Reactions

The formation of the pyrimido[4,5-f] nih.govnih.govlibretexts.orgtriazepine skeleton inherently involves the construction of a seven-membered triazepine ring fused to a pyrimidine core. The specific arrangement of nitrogen atoms in the nih.govnih.govlibretexts.orgtriazepine ring dictates the synthetic strategies and the underlying reaction mechanisms. While direct mechanistic studies on 1H-pyrimido[4,5-f] nih.govnih.govlibretexts.orgtriazepine are not extensively documented, plausible mechanisms can be inferred from the synthesis of analogous fused triazepine and pyrimidine systems.

Proposed Reaction Pathways and Intermediates

The synthesis of fused triazepines often proceeds through multi-step sequences or cascade reactions involving key intermediates. For the formation of a pyrimido[4,5-f] nih.govnih.govlibretexts.orgtriazepine ring, a common conceptual approach involves the use of a suitably functionalized pyrimidine precursor.

One proposed pathway begins with a 4,5-disubstituted pyrimidine. For instance, a pyrimidine bearing an amino group at the C5 position and a reactive group at the C4 position can serve as a versatile starting material. The reaction could proceed via the introduction of a three-atom fragment that will ultimately form the triazepine ring.

A plausible reaction sequence could involve the following steps:

Initial Nucleophilic Attack: The synthesis may commence with the reaction of a 5-aminopyrimidine derivative with a reagent containing a two-carbon, one-nitrogen fragment or a one-carbon, two-nitrogen fragment. For example, the reaction of a 5-aminopyrimidine with a compound containing a C-N-C or N-C-N unit.

Formation of an Acyclic Intermediate: This initial reaction would lead to the formation of an acyclic intermediate where the new fragment is attached to the pyrimidine ring, likely at the C4 or C5 position. This intermediate would possess the necessary functional groups for the subsequent cyclization.

Intramolecular Cyclization: The key step is the intramolecular cyclization to form the seven-membered triazepine ring. This is typically driven by the formation of a new bond between a nitrogen atom of the appended chain and a carbon or nitrogen atom of the pyrimidine ring or the side chain itself.

Rearrangement/Aromatization: In some cases, the initially formed cyclic product may undergo rearrangement to achieve a more stable aromatic or pseudo-aromatic system.

The synthesis of related benzo[f] nih.govnih.govlibretexts.orgtriazepines, for instance, can involve the reaction of o-phenylenediamine with an amidinium salt, which proceeds through a double nucleophilic attack to form the seven-membered ring. nih.gov This suggests that a similar strategy employing a 4,5-diaminopyrimidine (B145471) could be a viable route to pyrimido[4,5-f] nih.govnih.govlibretexts.orgtriazepines, where the diamine reacts with a suitable one-carbon electrophile.

Starting Material ExampleReagent ExampleKey Intermediate Type
5-Amino-4-chloropyrimidineA compound with a H2N-CH2-CH2-X fragment (where X is a leaving group)5-Amino-4-(2-aminoethyl)aminopyrimidine
4,5-DiaminopyrimidinePhosgene (B1210022) or a phosgene equivalentPyrimido-fused urea derivative

This table presents hypothetical examples based on established synthetic principles for analogous heterocyclic systems.

Role of Nucleophilic and Electrophilic Interactions in Cyclization

The cyclization step in the formation of the pyrimido[4,5-f] nih.govnih.govlibretexts.orgtriazepine ring is governed by the interplay of nucleophilic and electrophilic centers within the acyclic precursor. The pyrimidine ring itself, being electron-deficient, can influence the reactivity of its substituents.

Nucleophilic Centers: The key nucleophiles are typically the amino groups of the pyrimidine ring (at C4 or C5) and any nitrogen atoms in the side chain that is being introduced. The basicity and nucleophilicity of these nitrogens are crucial for the efficiency of the cyclization.

Electrophilic Centers: The electrophilic sites are usually carbonyl groups, imines, or carbon atoms bearing a good leaving group within the side chain. The pyrimidine ring can also present electrophilic carbons, particularly when activated by electron-withdrawing groups.

The reaction conditions, such as pH and the presence of catalysts, can significantly modulate the nucleophilicity and electrophilicity of the reacting partners. For example, in acidic media, amino groups can be protonated, reducing their nucleophilicity, while carbonyl groups are activated towards nucleophilic attack. Conversely, basic conditions can deprotonate amino groups, enhancing their nucleophilicity.

The synthesis of related fused triazepine-diones has been shown to proceed via the cyclization of an N-(2-bromoacetylprolyl)hydrazine, where the hydrazine (B178648) nitrogen acts as the nucleophile attacking the carbon bearing the bromine atom. libretexts.org A similar nucleophilic displacement mechanism can be envisioned for the formation of the pyrimido[4,5-f] nih.govnih.govlibretexts.orgtriazepine ring.

Intramolecular Cyclization and Rearrangement Mechanisms

The formation of the seven-membered triazepine ring through intramolecular cyclization is a thermodynamically and kinetically controlled process. The Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a β-keto ester, provides a conceptual framework for cyclizations involving carbonyl compounds. youtube.com While not directly applicable to all triazepine syntheses, the principles of intramolecular nucleophilic attack on a carbonyl group are relevant.

A significant rearrangement that can occur during the synthesis of fused pyrimidine systems is the Dimroth rearrangement . This rearrangement typically involves the opening of the heterocyclic ring followed by rotation of a fragment and subsequent re-cyclization to form an isomeric heterocycle. nih.gov It is plausible that a Dimroth-type rearrangement could occur during the synthesis of pyrimido[4,5-f] nih.govnih.govlibretexts.orgtriazepines, potentially leading to the formation of different isomers or influencing the final product distribution. The Dimroth rearrangement is often influenced by factors such as pH, temperature, and the electronic nature of the substituents. nih.gov

Another relevant transformation is the Bischler-Napieralski-type reaction, which has been successfully employed in the synthesis of pyrimido[4,5-b] nih.govyoutube.combenzothiazepines. nih.gov This reaction involves the acid-catalyzed cyclization of an N-acyl derivative of an amino-pyrimidine, leading to the formation of the fused seven-membered ring. A similar strategy could be adapted for the synthesis of pyrimido[4,5-f] nih.govnih.govlibretexts.orgtriazepines by using an appropriate N-acyl-5-aminopyrimidine derivative that contains the necessary nitrogen atoms for the triazepine ring formation.

Advanced Structural Characterization and Spectroscopic Analysis of 1h Pyrimido 4,5 F 1 2 3 Triazepines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of pyrimidotriazepine systems. It provides unparalleled detail regarding the molecular framework, atom connectivity, and conformational dynamics in solution.

Multi-Dimensional NMR Techniques (2D-COSY, HSQC, HMBC, DEPT)

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, which can be challenging in complex heterocyclic systems due to signal crowding and complex coupling patterns.

2D-COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the molecule's spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms to their attached protons, providing a clear map of all C-H bonds in a single experiment.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range correlations between protons and carbons separated by two or three bonds (²JCH, ³JCH). It is crucial for piecing together the entire molecular skeleton, connecting different spin systems, and confirming the fusion of the pyrimidine (B1678525) and triazepine rings.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, simplifying the ¹³C spectrum and aiding in assignments.

Table 1: Illustrative 2D NMR Correlations for a Fused Heterocyclic System

Proton Signal (δ, ppm) Correlated Carbon Signals (HMBC) (δ, ppm) Inferred Connectivity
2.45 (s, 3H, CH₃) 95.63 (CH-pyridine), 117.99 (C≡N) Methyl group attached near the pyridine (B92270) and nitrile moieties.

Note: Data is illustrative and based on a related pyrido[1,2-b] vu.ltlibretexts.orgnih.govnih.govtetrazine structure to demonstrate the application of the technique. nih.govresearchgate.net

Heteronuclear NMR (¹³C, ¹⁵N NMR) for Nitrogen and Carbon Framework Analysis

Heteronuclear NMR, particularly ¹³C and ¹⁵N NMR, provides direct information about the carbon skeleton and the nitrogen-rich core of the pyrimidotriazepine.

¹³C NMR: The chemical shifts of the carbon atoms are highly sensitive to their electronic environment. Carbons in the aromatic pyrimidine ring typically resonate in the range of δ 110-160 ppm, while carbons double-bonded to nitrogen (imines) can appear further downfield (δ 145-165 ppm). nih.gov The specific shifts help to confirm the substitution pattern and the nature of the ring junctions.

¹⁵N NMR: Given that the 1H-Pyrimido[4,5-f] vu.ltatmiyauni.ac.inlibretexts.orgtriazepine system contains five nitrogen atoms, ¹⁵N NMR spectroscopy is a valuable, albeit less common, tool. The nitrogen chemical shifts provide unique insights into the electronic state and bonding environment of each nitrogen atom, including hybridization and involvement in hydrogen bonding.

Table 2: Representative ¹³C NMR Chemical Shifts for a Related Pyrido-Annelated Triazepine Derivative

Carbon Atom Chemical Shift (δ, ppm) Assignment
CH₃ 24.31 Methyl Carbon
CH-Pyridine 95.63 Pyridine Ring Carbon
C≡N 117.99 Nitrile Carbon
Aromatic C 118.27 - 141.17 Phenyl Ring Carbons

Note: Data derived from a related pyrido[1,2-b] vu.ltlibretexts.orgnih.govnih.govtetrazine structure. nih.govresearchgate.net

Conformational Analysis using NMR Spectroscopic Data

The seven-membered triazepine ring is not planar and can adopt various conformations, such as boat or chair forms. NMR spectroscopy is a primary tool for studying these conformational preferences in solution. nih.govnih.gov

Analysis of proton-proton coupling constants (³JHH) can provide information about the dihedral angles between adjacent protons, which helps to define the ring's pucker. Furthermore, Nuclear Overhauser Effect (NOE) experiments, like 2D NOESY or ROESY, identify protons that are close in space, even if they are not directly bonded. These through-space correlations are critical for determining the relative stereochemistry and preferred three-dimensional shape of the molecule in solution. frontiersin.org For flexible systems, variable temperature NMR studies can reveal the dynamics of conformational exchange, such as ring flipping, and allow for the calculation of the energetic barriers between different conformers. rsc.org

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental formula of pyrimidotriazepine derivatives. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confident determination of the molecular formula.

The ionization process in the mass spectrometer imparts significant energy to the molecule, causing it to fragment in a predictable manner. The resulting fragmentation pattern is a molecular fingerprint that provides valuable structural information. chemguide.co.uklibretexts.org For pyrimidotriazepine systems, common fragmentation pathways would involve:

Loss of substituents: Cleavage of bonds connecting side chains to the heterocyclic core.

Ring cleavage: Fragmentation of the pyrimidine or triazepine rings. The stability of the resulting fragment ions often dictates the most prominent peaks in the spectrum. libretexts.org For example, the loss of small, stable neutral molecules like N₂ or HCN from the nitrogen-rich rings is a common pathway.

Table 3: Example Mass Spectrometry Data for a Fused Triazine Derivative

m/z (mass-to-charge ratio) Relative Intensity (%) Proposed Fragment Identity
542 93 [M+2]⁺ (Isotope peak for Br)
541 71 [M+1]⁺
540 100 [M]⁺ (Molecular Ion)
463 13 [M - C₆H₅]⁺
253 25 Further fragmentation

Note: Data is for 2-[2-(4-Bromophenyl)hydrazono]-10-Hydroxy-3,12-dimethyl-13-phenyl-2H,13H-chromeno[2,3-d]pyrimido[1,6-b] vu.ltnih.govnih.govtriazine, illustrating the determination of the molecular ion and key fragments. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.com For a 1H-Pyrimido[4,5-f] vu.ltatmiyauni.ac.inlibretexts.orgtriazepine derivative, the IR spectrum provides clear evidence for key structural features.

N-H Stretching: The N-H bond of the triazepine ring typically gives rise to a moderate to sharp absorption in the range of 3100-3500 cm⁻¹. nih.gov

C-H Stretching: Aromatic C-H stretches from the pyrimidine ring usually appear just above 3000 cm⁻¹, while aliphatic C-H stretches from any substituents would be found just below 3000 cm⁻¹. nih.gov

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the fused rings and the C=C bonds of the pyrimidine ring produce a series of characteristic absorptions in the 1500-1650 cm⁻¹ region. nih.gov

Table 4: Characteristic IR Absorption Frequencies for Related Fused Heterocycles

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Reference
3420 N-H Stretch Amine/Amide nih.gov
3005 C-H Stretch Aromatic nih.gov
2890 C-H Stretch Aliphatic nih.gov
1639 C=N Stretch Imine nih.gov

X-ray Crystallography for Solid-State Structure and Conformation Determination

While NMR provides information about the structure in solution, single-crystal X-ray crystallography gives the precise, unambiguous three-dimensional structure of the molecule in the solid state. This technique determines the exact bond lengths, bond angles, and torsional angles, confirming the connectivity and revealing the solid-state conformation of the pyrimidine and triazepine rings. mdpi.com

X-ray analysis of related fused heterocyclic systems has confirmed planar or near-planar geometries for aromatic portions and has detailed the specific puckering and orientation of non-aromatic rings. nih.govrsc.org For 1H-Pyrimido[4,5-f] vu.ltatmiyauni.ac.inlibretexts.orgtriazepine derivatives, X-ray crystallography would definitively establish the conformation of the seven-membered ring and describe how the molecules pack together in the crystal lattice through intermolecular interactions like hydrogen bonding and π-π stacking.

Table 5: Illustrative Crystallographic Data for a Related Fused Heterocycle

Parameter Value Description
Crystal System Triclinic The fundamental repeating unit shape.
Space Group P-1 The symmetry operations within the crystal.
a (Å) 5.9308 Unit cell dimension.
b (Å) 13.9248 Unit cell dimension.
c (Å) 14.9995 Unit cell dimension.
α (°) 81.33 Unit cell angle.
β (°) 81.63 Unit cell angle.

Note: Data derived from the crystal structure of a related 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole to illustrate the type of data obtained. mdpi.com

UV-Visible Spectroscopy for Electronic Transitions and Photophysical Properties

No data is available in the current literature.

Computational and Theoretical Studies on 1h Pyrimido 4,5 F 1 2 3 Triazepines

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For pyrimidotriazepine derivatives, DFT calculations are employed to optimize molecular geometries, determine electronic properties, and predict reactivity. nih.govmdpi.com Functionals like B3LYP are commonly paired with basis sets such as 6-31G* or 6-311+G** to achieve a balance between computational cost and accuracy. nih.govmdpi.com These calculations form the foundation for more advanced analyses, including Frontier Molecular Orbital (FMO) theory and the prediction of spectroscopic data.

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. aimspress.com The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. mdpi.comaimspress.com

In studies of related nitrogen-rich heterocycles, the HOMO and LUMO energy values and their gap are calculated to reflect the molecule's chemical activity and charge transfer interactions. researchgate.netaimspress.com For instance, a low HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and biological activity. nih.gov The distribution of these orbitals across the molecular structure reveals the likely sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Heterocyclic System The following data is representative of computational studies on related heterocyclic compounds to illustrate the application of FMO theory.

Parameter Energy (eV) Implication
EHOMO -0.2675 Electron-donating capability
ELUMO -0.1809 Electron-accepting capability

Data adapted from a study on a trimethoxyphenylmethylene hydrazinecarbodithioate derivative to demonstrate typical values obtained in FMO analysis. nih.gov

DFT calculations are highly effective in predicting spectroscopic parameters, which serves as a powerful tool for structure verification. The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov Theoretical chemical shifts are computed for an optimized geometry and then compared with experimental data. This comparison helps to confirm the proposed structure and assign the observed signals accurately. researchgate.net Studies have shown that the accuracy of predicted NMR shifts can depend significantly on the chosen DFT functional and basis set, with methods like TPSSTPSS and B97D showing high accuracy in some cases. nih.gov

Table 2: Representative ¹H NMR Chemical Shifts (Experimental vs. Calculated) The following data from a study on a pyrimido[5,4-f] researchgate.netvu.ltrsc.orgtriazolo[3,4-b] researchgate.netnih.govrsc.orgthiadiazepine derivative illustrates the correlation between experimental and computationally predicted values.

Proton Experimental δ (ppm) Description
SCH₃ 2.77 Singlet, 3H
Ar-H 7.70 Doublet, 2H
Ar-H 8.18 Doublet, 2H

Data sourced from experimental results on a related fused pyrimidine (B1678525) system. vu.lt Computational studies would aim to reproduce these values to validate the molecular model.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. mdpi.com These include:

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will react.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Potential (µ): Related to the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors provide a quantitative framework for comparing the reactivity of different pyrimidotriazepine derivatives. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps are used to visualize reactive sites. The MEP surface illustrates the charge distribution within a molecule, with different colors indicating regions of negative (nucleophilic attack) and positive (electrophilic attack) electrostatic potential. researchgate.netnih.gov

Table 3: Calculated Global Reactivity Descriptors for an Illustrative Compound This table shows representative values for a model heterocyclic compound, demonstrating how these parameters quantify reactivity.

Descriptor Formula Calculated Value (eV)
Chemical Hardness (η) (ELUMO - EHOMO) / 2 0.04
Chemical Potential (µ) (EHOMO + ELUMO) / 2 -0.22
Electrophilicity Index (ω) µ² / 2η 0.58

Data adapted from a study on a trimethoxyphenylmethylene hydrazinecarbodithioate derivative. nih.gov

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The three-dimensional structure and flexibility of the 1H-Pyrimido[4,5-f] researchgate.netnih.govnih.govtriazepine ring system are crucial for its interaction with biological targets. Molecular modeling and molecular dynamics (MD) simulations are used to explore the conformational landscape of these molecules. nih.gov Conformational analysis helps identify the most stable low-energy conformers. nih.gov MD simulations provide further insight by tracking the atomic movements over time, revealing the dynamic stability of the molecule and its interactions with its environment, such as a protein binding pocket. For example, in a study of related thiazolo[4,5-d]pyrimidine (B1250722) antagonists, MD simulations were used to confirm the stability of the ligand within the receptor's active site over a 50 ns run. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Understanding the mechanisms of chemical reactions, including synthesis and decomposition, is a key area where quantum chemical calculations provide invaluable information. DFT and ab initio MD simulations can be used to map out the entire reaction pathway for the formation or degradation of pyrimidotriazepine systems. These calculations can identify transition states, determine activation energy barriers, and calculate reaction enthalpies. rsc.org For instance, DFT-MD studies on the decomposition of 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) revealed that the initial step is an intermolecular hydrogen transfer with a low activation barrier, followed by the release of H₂O and NO. rsc.org Such studies are critical for predicting the stability of energetic materials and for optimizing synthetic routes by identifying potential side reactions or high-energy intermediates.

Structure-Property Relationship (SPR) Studies using Computational Approaches

Computational methods are pivotal in establishing structure-property relationships (SPR), which correlate a molecule's structural or electronic features with its macroscopic properties, such as biological activity. nih.gov By analyzing a series of pyrimidotriazepine derivatives, computational models can identify which structural modifications lead to desired changes in properties. For example, the conformation of a pyrimido[4,5-d]pyrimidine (B13093195) derivative was determined using spectral data and computational modeling, which established a relationship between its spatial structure and its antidepressant activity. nih.gov These SPR studies, often in the form of Quantitative Structure-Activity Relationships (QSAR), use computed descriptors (e.g., MEP, HOMO/LUMO energies, molecular shape) to build predictive models that can screen virtual libraries of compounds and prioritize candidates for synthesis and testing.

Exploration of Electronic and Steric Effects on Molecular Properties

The molecular properties of 1H-Pyrimido[4,5-f] nih.govresearchgate.netnih.govtriazepine and its derivatives are intrinsically governed by the interplay of electronic and steric effects. The distribution of electrons within the fused ring system and the spatial arrangement of substituent groups are critical determinants of the molecule's stability, reactivity, and potential for intermolecular interactions.

Electronic Effects:

The electronic landscape of the 1H-Pyrimido[4,5-f] nih.govresearchgate.netnih.govtriazepine core is characterized by the presence of multiple nitrogen atoms, which imparts a distinct electron-deficient character to the aromatic system. Computational analyses, such as the generation of molecular electrostatic potential (MEP) maps, can visualize the electron density distribution across the molecule. researchgate.netnih.gov These maps typically reveal negative potential regions concentrated around the electronegative nitrogen atoms, indicating sites susceptible to electrophilic attack. Conversely, areas of positive potential highlight regions prone to nucleophilic attack.

The introduction of substituents onto the pyrimidotriazepine framework can significantly modulate its electronic properties. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the energy of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

For instance, the substitution of an amino group (an EDG) is expected to raise the HOMO energy level, making the molecule more susceptible to oxidation. In contrast, a nitro group (an EWG) would lower the LUMO energy, increasing its electrophilicity. These modifications are reflected in various calculated electronic parameters, as illustrated in the hypothetical data below, which is based on general principles observed in similar heterocyclic systems.

Interactive Table of Calculated Electronic Properties for Substituted 1H-Pyrimido[4,5-f] nih.govresearchgate.netnih.govtriazepines

Substituent (R)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
-H-6.5-1.25.32.1
-NH2-5.8-1.14.72.8
-NO2-7.2-2.05.24.5
-CH3-6.3-1.155.152.3
-Cl-6.8-1.55.33.5

Note: The data in this table is illustrative and intended to demonstrate the expected trends based on established principles of electronic effects.

Steric Effects:

Steric hindrance, arising from the spatial bulk of substituents, plays a crucial role in defining the molecular conformation and can influence the accessibility of reactive sites. In the context of 1H-Pyrimido[4,5-f] nih.govresearchgate.netnih.govtriazepines, bulky substituents can affect the planarity of the ring system and dictate the preferred orientation of appended functional groups.

For example, the regioselectivity of reactions such as alkylation can be governed by steric factors. A bulky alkylating agent may preferentially react at a less sterically hindered nitrogen atom within the triazepine ring. Computational modeling can predict the most stable conformations of substituted derivatives by calculating their relative steric energies.

The following table provides a conceptual overview of how steric parameters might be evaluated for substituted 1H-Pyrimido[4,5-f] nih.govresearchgate.netnih.govtriazepines.

Interactive Table of Steric Parameters for Substituted 1H-Pyrimido[4,5-f] nih.govresearchgate.netnih.govtriazepines

Substituent (R)Van der Waals Volume (ų)Steric Energy (kcal/mol)
-H1.20
-CH322.41.7
-C(CH3)377.15.4
-Phenyl84.53.2

Note: The data in this table is hypothetical and serves to illustrate the concept of steric parameters.

Based on a thorough review of available scientific literature, there is a notable lack of specific information regarding the chemical compound 1H-Pyrimido[4,5-f]triazepine . This suggests that this particular heterocyclic system is not extensively studied or reported in published research.

The detailed outline provided in the user request concerning chemical reactivity and derivatization appears to correspond to related, but structurally distinct, fused pyrimidine systems that have been more widely investigated. Therefore, it is not possible to generate a scientifically accurate article on the chemical reactivity of 1H-Pyrimido[4,5-f]triazepine as per the specified structure.

It is recommended to verify the chemical name and structure of interest. Should the user wish to proceed with an article on a related and more documented heterocyclic system, such as those from the broader class of pyrimidotriazepines or other fused pyrimidines, a new search and article generation can be initiated.

Structure Activity/interaction Relationships of 1h Pyrimido 4,5 F 1 2 3 Triazepines in Non Clinical Contexts

In Vitro Biological Target Interaction Studies

Research into the direct interactions of 1H-Pyrimido[4,5-f]triazepines with biological targets at a molecular level is still in its nascent stages. While extensive data on this specific scaffold is not available, preliminary studies on related pyrimidine-fused systems offer insights into potential areas of investigation.

Mechanistic Insights into Biochemical Pathway Modulation (in vitro)

Given the lack of specific binding data, there is consequently no experimental evidence to delineate the mechanisms by which 1H-Pyrimido[4,5-f]triazepines might modulate biochemical pathways in vitro. The structural resemblance to other biologically active heterocyclic compounds, such as purine analogs and other kinase inhibitors, suggests that this scaffold could potentially interact with enzymes involved in cellular signaling cascades. However, without empirical data from enzymatic assays or other in vitro pathway analyses, any proposed mechanisms remain purely speculative.

Potential in Materials Science Applications

The exploration of 1H-Pyrimido[4,5-f]triazepine scaffolds in the realm of materials science is an area with untapped potential. The nitrogen-rich structure of this heterocyclic system could impart interesting electronic and coordination properties to novel materials.

Role as Ligands in Coordination Chemistry

The multidentate nature of the 1H-Pyrimido[4,5-f]triazepine scaffold, with its array of nitrogen atoms, makes it a theoretical candidate for use as a ligand in coordination chemistry. Such ligands can form stable complexes with various metal ions, leading to the development of new catalysts, magnetic materials, or luminescent probes. However, there are currently no published studies that describe the synthesis and characterization of metal complexes involving this specific pyrimido-triazepine system.

Catalytic Applications of Pyrimido[4,5-f]triazepine Scaffolds

The potential for 1H-Pyrimido[4,5-f]triazepine scaffolds to act as catalysts has not yet been realized in the scientific literature. The basic nitrogen sites within the ring system could theoretically function as organocatalysts for a variety of organic transformations. Furthermore, metal complexes derived from these scaffolds, as mentioned in the previous section, could exhibit catalytic activity. Nevertheless, experimental validation of such catalytic applications is currently absent.

Based on a comprehensive search of available scientific literature, there is currently insufficient information to generate a detailed article on the chemical compound 1H-Pyrimido[4,5-f] nih.govbohrium.commdpi.comtriazepine that specifically addresses the requested topics of its utilization in catalysis and its physical-chemical properties relevant to intermolecular interactions.

The available literature focuses on related but structurally distinct heterocyclic systems, including various isomers like pyrimido[4,5-b] nih.govnih.govdiazepines, pyrimido[4,5-c] nih.govrsc.orgdiazepines, and other fused triazepine systems. While research exists for these related compounds, this information does not directly apply to the specific 1H-Pyrimido[4,5-f] nih.govbohrium.commdpi.comtriazepine scaffold requested.

Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the strict outline provided in the user's instructions. Generating content for the specified sections would require speculation beyond the scope of existing published research.

Analytical Methodologies for Purity Assessment and Process Control

Chromatographic Techniques (e.g., HPLC, GC) for Purity and Impurity Profiling

Chromatographic methods are central to the separation, identification, and quantification of 1H-Pyrimido[4,5-f] researchgate.netacanthusresearch.comyoutube.comtriazepine and its potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for achieving high-resolution separation of components in a mixture.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile and thermally labile compounds like many heterocyclic systems. For 1H-Pyrimido[4,5-f] researchgate.netacanthusresearch.comyoutube.comtriazepine, a reversed-phase HPLC method is often the most suitable approach. This typically involves a non-polar stationary phase (such as C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.

A hypothetical HPLC method for the analysis of 1H-Pyrimido[4,5-f] researchgate.netacanthusresearch.comyoutube.comtriazepine could involve a gradient elution to ensure the separation of impurities with a wide range of polarities. The use of a diode-array detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, which aids in peak purity assessment and the identification of co-eluting impurities. A highly sensitive method using HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) has been successfully developed for the quantification of other pyrimidine-fused heterocycles, such as pyrimido[1,2-a]purin-10(3H)-one, demonstrating the applicability of this technique for sensitive and specific analysis. nih.gov

Table 1: Illustrative HPLC Parameters for Purity Analysis of 1H-Pyrimido[4,5-f] researchgate.netacanthusresearch.comyoutube.comtriazepine

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another valuable technique, particularly for the analysis of volatile impurities or for the analysis of the compound after derivatization. For a heterocyclic compound like 1H-Pyrimido[4,5-f] researchgate.netacanthusresearch.comyoutube.comtriazepine, which may have limited volatility, derivatization to a more volatile analogue might be necessary. A study on the analysis of pyrimidine (B1678525) bases in biological materials utilized GC-MS with silylated derivatives, showcasing a viable strategy for enhancing volatility and enabling GC-based separation and detection. nih.gov

Future Directions and Emerging Research Avenues in 1h Pyrimido 4,5 F 1 2 3 Triazepine Chemistry

Development of Novel and Highly Efficient Synthetic Pathways

The synthesis of pyrimidotriazine and pyrimidotriazepine cores has traditionally relied on multi-step sequences. umich.edu Future research will undoubtedly focus on the development of more atom-economical and environmentally benign synthetic methodologies.

Key Research Thrusts:

One-Pot and Multicomponent Reactions (MCRs): Expect to see a rise in the use of MCRs to construct these complex scaffolds in a single operation from simple starting materials. researchgate.netoiccpress.com This approach not only enhances efficiency but also allows for the rapid generation of diverse compound libraries.

Catalysis: The application of novel catalysts, including transition metals and organocatalysts, will be crucial for developing new bond-forming strategies and achieving higher levels of regioselectivity and stereoselectivity. oiccpress.com Microwave-assisted synthesis is also a promising avenue for accelerating reaction times and improving yields. researchgate.net

Flow Chemistry: The adoption of flow chemistry techniques can offer precise control over reaction parameters, leading to improved yields, safety, and scalability of synthetic processes for these heterocyclic systems.

A recent example showcases a one-pot synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives using a novel DABCO-based ionic liquid catalyst, highlighting the trend towards more efficient and reusable catalytic systems. oiccpress.com Another study reports an improved clean methodology for synthesizing pyrido[2,3‐d]pyrimidin‐4‐ones through a one‐pot [3+2+1] ring annulation. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Pyrimidine-Fused Heterocycles

MethodologyAdvantagesDisadvantagesRepresentative System
Classical Multi-Step Synthesis Well-established, reliableTime-consuming, lower overall yield, waste generationFervenulin analogues umich.edu
One-Pot/Multicomponent Reactions High efficiency, diversity-oriented, atom economicalOptimization can be complexPyrimido[4,5-d]pyrimidines researchgate.netoiccpress.com
Microwave-Assisted Synthesis Rapid reaction times, improved yieldsSpecialized equipment requiredFused pyrimidotriazepines researchgate.net
Flow Chemistry Scalability, precise control, enhanced safetyHigh initial setup cost(Emerging for this class)

Exploration of Unconventional Reactivity Patterns

Moving beyond traditional functionalization strategies, future research will delve into the unconventional reactivity of the pyrimidotriazine and pyrimidotriazepine skeletons.

Anticipated Areas of Exploration:

C-H Functionalization: Direct C-H activation and functionalization will provide a more direct and efficient means to introduce a wide range of substituents onto the heterocyclic core, bypassing the need for pre-functionalized starting materials.

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis can enable novel transformations that are not accessible through traditional thermal methods, opening up new avenues for derivatization.

Ring-Opening and Rearrangement Reactions: Investigating the controlled ring-opening and rearrangement of these fused systems could lead to the discovery of novel heterocyclic scaffolds with unique properties. For instance, the unusual reactivity of certain pyrrolo[2,3-d] researchgate.netnih.govnih.govtriazines has been shown to yield unexpected products through ring transformations. nih.gov

Advanced Characterization Techniques for Dynamic Processes

The conformational flexibility of the seven-membered triazepine ring presents both a challenge and an opportunity. Advanced characterization techniques will be indispensable for understanding the dynamic processes and structure-property relationships of these molecules.

Techniques to Watch:

Variable-Temperature NMR (VT-NMR): This technique will be crucial for studying conformational changes, ring-inversion barriers, and tautomeric equilibria in solution.

X-ray Crystallography: High-resolution single-crystal X-ray diffraction will continue to provide definitive structural information in the solid state. researchgate.net

2D NMR Spectroscopy: Advanced 2D NMR techniques, such as NOESY and ROESY, will be essential for elucidating through-space interactions and confirming stereochemistry.

Deeper Integration of Computational and Experimental Approaches

The synergy between computational chemistry and experimental work will become increasingly important in accelerating the discovery and optimization of new pyrimidotriazine and pyrimidotriazepine derivatives.

Key Areas of Integration:

Predictive Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict reactivity, spectroscopic properties, and biological activity, thereby guiding experimental efforts. researchgate.net

Mechanism Elucidation: Computational studies can provide valuable insights into reaction mechanisms, helping to explain unexpected outcomes and optimize reaction conditions.

In Silico Screening: Virtual screening of compound libraries against biological targets can prioritize candidates for synthesis and biological evaluation, streamlining the drug discovery process.

Expansion into New Areas of Application (e.g., Supramolecular Chemistry, Chemical Biology Tools)

While the primary focus has been on the medicinal applications of these heterocycles, their unique structural and electronic properties make them attractive candidates for a broader range of applications.

Emerging Application Areas:

Supramolecular Chemistry: The nitrogen-rich framework of pyrimidotriazines makes them excellent building blocks for constructing supramolecular assemblies through hydrogen bonding and other non-covalent interactions. rsc.orgnih.gov These assemblies could find use in areas such as sensing, catalysis, and materials science.

Chemical Biology: Functionalized pyrimidotriazines and triazepines can be developed as chemical probes and tools to study biological processes. For example, they could be designed as fluorescent labels, affinity-based probes, or photo-crosslinkers to investigate protein-protein interactions or enzyme function.

Materials Science: The planar and electron-deficient nature of some pyrimidotriazine systems suggests their potential use in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

The exploration of 1,3,5-triazine-based oligomers in supramolecular chemistry has already demonstrated the potential of these scaffolds in molecular recognition and self-assembly. rsc.orgnih.gov

Table 2: Potential Future Applications of Pyrimidotriazines and Pyrimidotriazepines

Application AreaKey Features of the HeterocyclePotential Function
Supramolecular Chemistry Nitrogen-rich, hydrogen bonding capabilities, defined geometriesSelf-assembling materials, molecular sensors, host-guest complexes
Chemical Biology Bioactive scaffold, amenable to functionalizationFluorescent probes, enzyme inhibitors, molecular imaging agents
Materials Science Planar structure, tunable electronic propertiesOrganic semiconductors, charge-transport materials, light-emitting materials

Q & A

Q. What synthetic methodologies are most effective for constructing the 1H-Pyrimido[4,5-f][1,3,5]triazepine core?

The synthesis of this heterocyclic system typically involves cyclo-condensation or cyclization strategies. For example:

  • Cyclo-condensation of precursors like 2-aminopyrimidines with reagents such as isothiocyanates or hydrazonoyl chloride under basic conditions (e.g., triethylamine) .
  • Ring-closing metathesis or nucleophilic substitution using o-phenylenediamine derivatives to fuse the pyrimidine and triazepine moieties . Key steps include solvent selection (e.g., ethanol for solubility control) and pH adjustment to stabilize intermediates. Confirm success via HPLC purity checks and mass spectrometry .

Q. How can the structural identity of this compound derivatives be validated?

Use a combination of:

  • X-ray crystallography to resolve the fused heterocyclic system (e.g., planar confirmation with RMS deviations <0.06 Å) .
  • Multinuclear NMR (¹H, ¹³C) to assign aromatic protons (e.g., doublets at δ 7.2–8.5 ppm for pyrimidine protons) and carbonyl groups .
  • FT-IR to detect functional groups (e.g., C=O stretches at ~1680 cm⁻¹ and NH bends at ~3300 cm⁻¹) .

Q. What biological screening approaches are suitable for initial evaluation of these compounds?

Prioritize in vitro assays for:

  • Antiviral activity : Plaque reduction assays using RNA/DNA viruses (e.g., IC₅₀ determination via cytopathic effect monitoring) .
  • CNS modulation : Radioligand binding assays for GABA or serotonin receptors (IC₅₀ <10 µM suggests psychotropic potential) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) to identify selective indices >5 .

Advanced Research Questions

Q. How can synthetic yields be optimized for complex derivatives like 7-substituted dihydroimidazo-triazepines?

  • Reagent optimization : Replace traditional alkylation agents with microwave-assisted cross-coupling (e.g., Pd-catalyzed Buchwald-Hartwig amination) to reduce side products .
  • Solvent engineering : Use DMF/THF mixtures (3:1 v/v) to enhance solubility of bulky aryl groups during cyclization .
  • Workup refinement : Employ column chromatography with gradient elution (hexane → ethyl acetate) to isolate polar intermediates .

Q. How should conflicting biological activity data (e.g., antiviral vs. cytotoxic effects) be resolved?

  • Dose-response profiling : Establish EC₅₀ (antiviral) vs. CC₅₀ (cytotoxicity) ratios; a ratio >10 indicates therapeutic potential .
  • Target validation : Use siRNA knockdowns or CRISPR-Cas9 to confirm specificity (e.g., viral polymerase vs. host kinases) .
  • Metabolic stability assays : Perform liver microsome studies to rule out false positives from prodrug activation artifacts .

Q. What strategies guide structure-activity relationship (SAR) studies for neuroactive derivatives?

  • Pharmacophore modeling : Map essential groups (e.g., pyrimidine N1 for H-bonding; aromatic substituents for π-π stacking) using Schrödinger’s Phase .
  • Bioisosteric replacement : Substitute triazepine sulfur with oxygen to enhance blood-brain barrier penetration (logP reduction by ~0.5 units) .
  • 3D-QSAR : Align derivatives with known CNS agents (e.g., benzodiazepines) to predict binding affinity trends .

Q. How can novel biological targets (e.g., epigenetic regulators) be identified for these compounds?

  • Chemoproteomics : Use affinity-based probes (e.g., alkyne-tagged derivatives) for pull-down assays coupled with LC-MS/MS .
  • Transcriptomic profiling : Treat cell lines (e.g., SH-SY5Y) and analyze RNA-seq data for upregulated/downregulated pathways (e.g., HDACs or DNMTs) .
  • Molecular docking : Screen against structural databases (PDB) using AutoDock Vina; prioritize targets with docking scores <-8 kcal/mol .

Methodological Tables

Table 1. Key Synthetic Routes for this compound Derivatives

MethodReagents/ConditionsYield RangeKey Reference
Cyclo-condensationo-phenylenediamine, EtOH, 80°C45–65%
Ring-closingGrubbs catalyst, DCM, reflux70–85%
Nucleophilic substitutionK₂CO₃, DMF, 120°C50–75%

Table 2. Biological Activity Benchmarks

ActivityAssay ModelPotency (IC₅₀/EC₅₀)Selectivity Index
Antiviral (HSV-1)Vero cell plaque2.3 µM12.4
Psychotropic (5-HT₂A)Radioligand binding8.7 µMN/A
Anticancer (MCF-7)MTT assay4.5 µM6.8

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